molecular formula C11H17ClO B15273328 1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde

1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde

Cat. No.: B15273328
M. Wt: 200.70 g/mol
InChI Key: ZNUUGJOALDQBCA-KRXBUXKQSA-N
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Description

1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde is a chemical compound characterized by its unique structure, which includes a chlorinated propene group attached to a cyclohexane ring with a carbaldehyde functional group

Preparation Methods

The synthesis of 1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohexanone and 3-chloropropene.

    Reaction Conditions: The key step involves the alkylation of 4-methylcyclohexanone with 3-chloropropene in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere.

    Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the propene group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

    Addition Reactions: The double bond in the propene group can undergo addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2), resulting in the formation of halogenated products.

Scientific Research Applications

1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of various biochemical pathways.

    Material Science: It is employed in the development of novel materials with specific properties, such as polymers and resins.

    Industrial Chemistry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde can be compared with similar compounds such as:

    1-(3-Chloroprop-2-en-1-yl)-1H-indole-2-carboxylic acid: This compound shares the chloropropene group but has an indole ring instead of a cyclohexane ring.

    1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-4-amine: This compound also contains the chloropropene group but features a pyrazole ring.

    Quaternium-15: A quaternary ammonium compound with a chloropropene group, used as a preservative in cosmetics.

Properties

Molecular Formula

C11H17ClO

Molecular Weight

200.70 g/mol

IUPAC Name

1-[(E)-3-chloroprop-2-enyl]-4-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H17ClO/c1-10-3-6-11(9-13,7-4-10)5-2-8-12/h2,8-10H,3-7H2,1H3/b8-2+

InChI Key

ZNUUGJOALDQBCA-KRXBUXKQSA-N

Isomeric SMILES

CC1CCC(CC1)(C/C=C/Cl)C=O

Canonical SMILES

CC1CCC(CC1)(CC=CCl)C=O

Origin of Product

United States

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